molecular formula C7H5Cl5 B8306127 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

Cat. No.: B8306127
M. Wt: 266.4 g/mol
InChI Key: VUSBWOJGUYDBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene is a chlorinated derivative of cyclopentadiene. It is a pale-yellow oil with the molecular formula C7H5Cl5 and a molecular weight of 266.3796 . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Properties

Molecular Formula

C7H5Cl5

Molecular Weight

266.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-5-ethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H5Cl5/c1-2-7(12)5(10)3(8)4(9)6(7)11/h2H2,1H3

InChI Key

VUSBWOJGUYDBOG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves the alkylation of hexachlorocyclopentadiene with triethyl phosphite. The process is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and air condenser. The reaction mixture is maintained at a temperature between 0° and 10°C during the addition of hexachlorocyclopentadiene to the triethyl phosphite solution. After the addition is complete, the mixture is allowed to warm to room temperature, followed by steam distillation to isolate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclopentadiene: A precursor in the synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene.

    Pentachlorocyclopentadiene: Another chlorinated derivative with similar properties.

    Ethylcyclopentadiene: A non-chlorinated analog with different reactivity.

Uniqueness

This compound is unique due to the presence of both ethyl and multiple chlorine substituents, which confer distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .

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